5-Amino-2-bromo-4-methylphenol
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Overview
Description
5-Amino-2-bromo-4-methylphenol: is an organic compound with the molecular formula C7H8BrNO It is a derivative of phenol, where the phenolic hydrogen is substituted by an amino group, a bromine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the continuous bromination of p-cresol using bromine in the presence of an inert solvent at low temperatures to ensure selectivity and minimize side reactions . The reaction mixture is then separated to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of 5-Amino-2-bromo-4-methylphenol can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The continuous bromination method is preferred due to its efficiency and ability to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-bromo-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 5-Amino-2-bromo-4-methylphenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions, making it valuable in synthetic chemistry .
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and as a building block for the synthesis of biologically active molecules. Its derivatives may have potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 5-Amino-2-bromo-4-methylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to modulate biological processes .
Comparison with Similar Compounds
- 2-Amino-5-bromo-4-methylphenol
- 2-Bromo-4-methylphenol
- 2-Amino-4-bromophenol
Comparison: Compared to these similar compounds, 5-Amino-2-bromo-4-methylphenol is unique due to the specific positioning of the amino, bromine, and methyl groups on the phenol ringFor example, the presence of both an amino and a bromine group allows for diverse chemical modifications and interactions .
Properties
Molecular Formula |
C7H8BrNO |
---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
5-amino-2-bromo-4-methylphenol |
InChI |
InChI=1S/C7H8BrNO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,9H2,1H3 |
InChI Key |
HEUVMTGKWXAQCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)O)Br |
Origin of Product |
United States |
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